6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Übersicht
Beschreibung
“6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride” is a chemical compound with the formula C7H13ClN2O and a molecular weight of 176.64 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride” can be represented by the SMILES notation: O=C(C1)N©CC21CNC2.[H]Cl .
Wissenschaftliche Forschungsanwendungen
Based on the information available, here is a comprehensive analysis of “6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride” focusing on its scientific research applications:
Sigma-1 Receptor Antagonism
This compound has been used as a scaffold for developing potent sigma-1 receptor (σ1R) antagonists. These antagonists have shown promise in enhancing the antinociceptive effect of morphine and rescuing morphine tolerance, which could have significant implications for pain management and opioid use .
Antitubercular Lead Development
A set of compounds derived from this chemical building block has been explored for antitubercular activity. One lead compound displayed a minimal inhibitory concentration of less than 0.4 mg/mL, indicating a remarkably potent antitubercular effect .
Molecular Periphery Exploration
Researchers have used this compound as a core structure to explore diverse variants of the molecular periphery, including various azole substituents. This exploration aims to identify new chemotypes with potential therapeutic applications .
Wirkmechanismus
Target of Action
The primary target of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is the sigma-1 receptor (σ1R) . The σ1R is a unique ligand-regulated integral membrane protein that is involved in various biological functions. It is considered a promising drug target for pain management .
Mode of Action
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride acts as a potent antagonist at the σ1R . By binding to this receptor, it inhibits the receptor’s activity. This interaction enhances the antinociceptive effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .
Biochemical Pathways
The compound’s interaction with the σ1R influences the opioidergic pathway , which plays a crucial role in pain perception . By antagonizing the σ1R, the compound enhances the analgesic effect of MOR agonists, thereby modulating the pain pathway .
Result of Action
The antagonistic action of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride on the σ1R results in enhanced antinociceptive effects of MOR agonists . This means that the compound can increase the pain-relieving effects of these agonists. Moreover, it has been reported to rescue morphine-induced analgesic tolerance , suggesting its potential in improving the efficacy of opioid analgesics.
Zukünftige Richtungen
Sigma-1 receptor antagonists, such as “6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride”, are considered a promising drug target for pain management . They have been shown to enhance the analgesic effect of mu opioid receptor agonists without amplifying the adverse effects . This suggests that they could be used to develop novel analgesics and prevent morphine tolerance .
Eigenschaften
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-5-7(2-6(9)10)3-8-4-7;/h8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRENNFLBJMIXPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC1=O)CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.